4-Iodo-3-methyl-1H-indazole
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Overview
Description
4-Iodo-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The presence of an iodine atom at the 4-position and a methyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-iodoaniline with methylhydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the iodine atom at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-3-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Iodo-3-methyl-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-Iodo-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
- 3-Iodo-1H-indazole
- 4-Iodo-1H-indazole
- 3-Methyl-1H-indazole
- 4-Methyl-1H-indazole
Comparison: 4-Iodo-3-methyl-1H-indazole is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to other indazole derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
4-iodo-3-methyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCMYRAISHRQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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